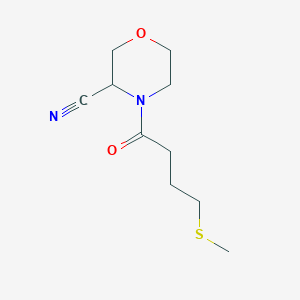
4-(4-Methylsulfanylbutanoyl)morpholine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of morpholine derivatives, such as “4-(4-Methylsulfanylbutanoyl)morpholine-3-carbonitrile”, has been a subject of interest due to their widespread availability in natural products and biologically relevant compounds . The synthesis of morpholines is often performed from 1,2-amino alcohols and related compounds . A method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The molecular structure of “4-(4-Methylsulfanylbutanoyl)morpholine-3-carbonitrile” is based on the morpholine motif, which is a 6-membered heterocyclic compound containing two hetero atoms, Oxygen & Nitrogen . The morpholine motif is frequently found in biologically active molecules and pharmaceuticals .Chemical Reactions Analysis
The chemical reactions involving morpholine derivatives are diverse and complex. They often involve the use of transition metal catalysis and are performed in a stereoselective manner . Recent advances in the synthesis of morpholines have involved the use of vinyl sulfonium salts .科学的研究の応用
Electrochemical Sensing and Catalysis
One notable application involves the synthesis of novel iron(II) sulfanyl porphyrazine compounds, which, when combined with reduced graphene oxide, create hybrids that show promise for electrochemical sensing and catalysis. These hybrids have been shown to facilitate the electrooxidation of NADH and L-cysteine, indicating their potential as materials for modifying electrode surfaces in electrochemical sensors, biosensors, and catalysts for electrochemical oxidation processes (Koczorowski et al., 2019).
Organic Synthesis and Sulfur Transfer Agents
In organic synthesis, compounds like 4-[(2-cyanoethyl)sulfanyl]morpholine-3,5-dione have been prepared from 2-cyanoethyl disulfide and serve as sulfur-transfer agents. This highlights their utility in synthesizing sulfur-containing organic molecules, demonstrating their relevance in the development of pharmaceuticals and agrochemicals (Klose et al., 1997).
Photoinitiators for UV-curable Coatings
Copolymers containing morpholine derivatives have been studied as photoinitiators for UV-curable coatings, especially in pigmented formulations. These systems display activity synergies and specific structural requirements, suggesting their application in the manufacturing of coatings with advanced properties (Angiolini et al., 1997).
Antibacterial Evaluation
Thiazolo[4,5-d]pyrimidines, synthesized through reactions involving morpholine, have undergone antibacterial evaluations. This suggests potential applications in developing new antimicrobial agents (Rahimizadeh et al., 2011).
Optoelectronic and Charge Transport Properties
Studies have also explored the optoelectronic, nonlinear, and charge transport properties of morpholine derivatives, indicating their potential in electronic and photonic devices. For example, quantum chemical studies and spectroscopic investigations of 4-morpholine carbonitrile reveal insights into its stability, charge transfer, and electronic structure, which could inform the design of materials for optoelectronics (Xavier & Raj, 2013).
特性
IUPAC Name |
4-(4-methylsulfanylbutanoyl)morpholine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S/c1-15-6-2-3-10(13)12-4-5-14-8-9(12)7-11/h9H,2-6,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJYRFPACQGFSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCCC(=O)N1CCOCC1C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylsulfanylbutanoyl)morpholine-3-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[Benzyl(2-thienylmethyl)amino]-1,1,1-trifluoro-2-propanol](/img/structure/B2386680.png)


![3,5-dimethoxy-N-[[4-(2-methoxyphenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2386684.png)
![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide](/img/structure/B2386687.png)
![N-(2-fluorophenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2386688.png)
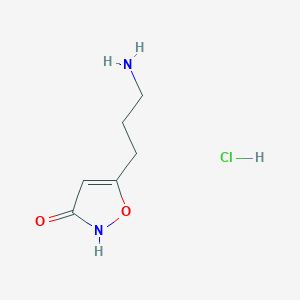
![2-(2-phenylethyl)-8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2386690.png)
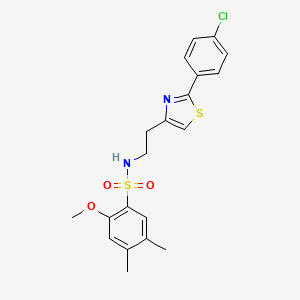
![12-(4-Fluorobenzenesulfonyl)-5-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2386693.png)
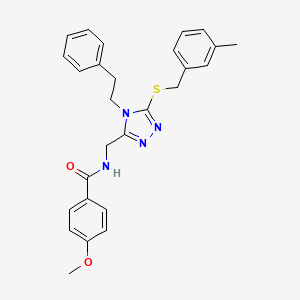
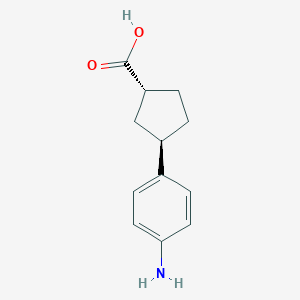
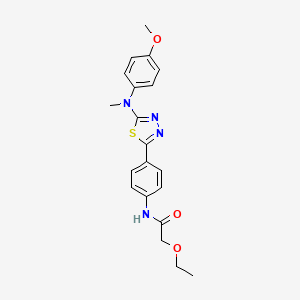
![Ethyl (5-(4-propyl-1,2,3-thiadiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2386702.png)